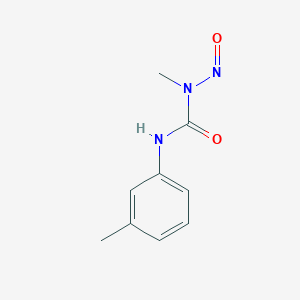

Urea, 1-methyl-1-nitroso-1-m-tolyl-

Description

Contextualization within N-Nitrosourea Chemistry

N-nitrosoureas are a significant class of organic compounds characterized by the presence of a nitrosourea (B86855) functional group, R-N(NO)-C(O)NHR'. These compounds are known for their biological activity, primarily as alkylating agents. wikipedia.org This reactivity stems from their ability to decompose under physiological conditions to form reactive intermediates that can modify biological macromolecules such as DNA. wikipedia.org

The chemical and biological activity of N-nitrosoureas can be modulated by the nature of the substituent groups (R and R'). The presence of different alkyl or aryl groups influences the compound's lipophilicity, stability, and the specific nature of the reactive species formed upon decomposition. This has led to the synthesis and investigation of a wide array of N-nitrosourea derivatives for various research applications, including in the field of oncology.

Historical Perspective on Chemical Research of Substituted Urea (B33335) Compounds

The study of urea and its derivatives has a rich history, dating back to the 19th century. A pivotal moment was the synthesis of urea itself, which played a crucial role in the development of organic chemistry. Over the years, research into substituted ureas has expanded significantly, driven by their diverse applications in pharmaceuticals, agriculture, and material science. The exploration of N-nitrosated ureas, a specific subset, gained momentum in the mid-20th century with the discovery of their potent biological activities. This has led to extensive research into the synthesis, mechanism of action, and structure-activity relationships of various substituted N-nitrosourea compounds, including those with aryl substituents like the tolyl group.

Structure

2D Structure

3D Structure

Properties

CAS No. |

21562-05-0 |

|---|---|

Molecular Formula |

C9H11N3O2 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

1-methyl-3-(3-methylphenyl)-1-nitrosourea |

InChI |

InChI=1S/C9H11N3O2/c1-7-4-3-5-8(6-7)10-9(13)12(2)11-14/h3-6H,1-2H3,(H,10,13) |

InChI Key |

KYDAXJROVXTEAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N(C)N=O |

Origin of Product |

United States |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of Urea (B33335), 1-methyl-1-nitroso-1-m-tolyl- is not extensively available in public literature. However, based on the general properties of related N-nitrosourea compounds, some characteristics can be inferred.

| Property | Value/Description |

| Molecular Formula | C9H11N3O2 |

| Molecular Weight | 193.21 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents. |

| Stability | Generally, N-nitrosoureas are unstable in aqueous solutions, especially under alkaline conditions, and can be sensitive to light and heat. |

Note: The properties in this table are largely predicted based on the characteristics of structurally similar compounds and require experimental verification.

Synthesis and Chemical Reactions

General Synthesis of Aryl-Substituted N-Nitrosoureas

The synthesis of aryl-substituted N-nitrosoureas, including the m-tolyl derivative, typically involves a two-step process.

The first step is the synthesis of the corresponding urea (B33335) precursor, in this case, 1-methyl-3-(m-tolyl)urea. This can be achieved through several established methods, such as the reaction of m-tolyl isocyanate with methylamine (B109427) or the reaction of m-toluidine (B57737) with methyl isocyanate.

The second and crucial step is the nitrosation of the urea precursor. This is commonly carried out by reacting the substituted urea with a nitrosating agent, such as sodium nitrite, in an acidic medium (e.g., formic acid or hydrochloric acid) at low temperatures to control the reaction and minimize degradation of the product. The general reaction is as follows:

R-NH-C(O)-NH-R' + HNO2 → R-N(NO)-C(O)-NH-R' + H2O

The specific conditions, including the choice of solvent and the method of purification, can influence the yield and purity of the final product.

Chemical Reactivity and Decomposition

A hallmark of N-nitrosoureas is their decomposition in aqueous solutions to generate reactive chemical species. The decomposition of Urea, 1-methyl-1-nitroso-1-m-tolyl- is expected to proceed via the formation of a diazonium ion and an isocyanate. The tolyl-substituted isocyanate and the methyl-diazonium ion are the key reactive intermediates responsible for the compound's biological and chemical activities. The nature of these decomposition products is fundamental to the alkylating and carbamoylating potential of the parent molecule.

Mechanism of Action

The primary mechanism of action of N-nitrosoureas is attributed to their ability to act as alkylating agents. wikipedia.org Following spontaneous decomposition, the generated electrophilic species, such as the methyl-diazonium ion from Urea (B33335), 1-methyl-1-nitroso-1-m-tolyl-, can react with nucleophilic sites on biological macromolecules. wikipedia.org A primary target for this alkylation is DNA, where the transfer of the methyl group to DNA bases can lead to various cellular consequences.

Structure Reactivity and Structure Property Relationships Srr/spr of Urea, 1 Methyl 1 Nitroso 1 M Tolyl Analogues

Theoretical Frameworks for SRR/SPR Studies

The exploration of Structure-Reactivity and Structure-Property Relationships (SRR/SPR) for nitrosourea (B86855) compounds is grounded in established theoretical frameworks that seek to correlate a molecule's structural features with its reactivity and physical properties. A fundamental concept is the use of isosteres, which are substituents or groups with similar physical or chemical properties that can be used to replace other chemical groups in a compound. nih.gov This strategy of isosteric replacement is a classical approach in medicinal chemistry to improve biological activity by modifying physicochemical properties while maintaining the essential features for the desired effect. nih.gov

The study of SRR/SPR often involves analyzing how modifications to a parent molecule, such as Urea (B33335), 1-methyl-1-nitroso-1-m-tolyl-, influence its biological or chemical activity. For instance, structure-activity studies on nitrosoureas have revealed that the N-(2-chloroethyl)-N-nitrosoureido group is crucial for high-level activity in certain biological test systems. nih.gov However, a variety of carrier groups can be attached to the N'-nitrogen of the urea, indicating that this position is a key site for modification to modulate activity. nih.gov These studies highlight the importance of the chemical species generated during the decomposition of nitrosoureas under physiological conditions and their relationship to biological activity. nih.gov

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of Urea, 1-methyl-1-nitroso-1-m-tolyl- and its analogues is significantly influenced by the nature and position of its substituents, particularly the tolyl group and the nitroso group.

The nitroso group (-N=O) is a critical functional group that defines the chemical and biological activity of nitrosoureas. wikipedia.orgbritannica.com This group is responsible for the generation of reactive intermediates upon decomposition. nih.gov The reactivity of the nitroso group itself can be modulated by the electronic environment created by the rest of the molecule, including the tolyl and methyl substituents. Studies have shown that the reactivity of the nitroso group does not always correlate directly with the basicity of attacking nucleophiles, suggesting complex transition state structures. rsc.org The presence of the nitroso group is fundamental to the mechanism of action of many nitrosourea compounds. nih.gov

The interplay between the tolyl group's position and the electronic character of the nitroso group dictates the molecule's decomposition pathways and the nature of the reactive species formed, which in turn governs its chemical and biological interactions.

Computational Chemistry Approaches to Reaction Energetics and Pathways

Computational chemistry provides powerful tools to investigate the energetics and pathways of chemical reactions involving complex molecules like Urea, 1-methyl-1-nitroso-1-m-tolyl- and its analogues. These methods offer insights into molecular structure, stability, and reactivity that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure and stability of molecules. scirp.orgresearchgate.net DFT calculations can provide valuable information about the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the stability of different isomers and conformers. nih.gov

For nitrosourea analogues, DFT can be employed to:

Calculate the molecular geometries and electronic structures of different analogues. researchgate.net

Determine the relative stabilities of various isomers, such as those arising from different positions of the tolyl group. nih.gov

Investigate the electronic properties, including charge distributions and electrostatic potentials, which are crucial for understanding intermolecular interactions.

Predict spectroscopic properties, which can aid in the experimental characterization of these compounds. imist.ma

For example, DFT studies on N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosoureas (CCNUs) have been used to calculate molecular geometries and electronic structures, providing insights into their anticancer mechanisms. researchgate.net Similarly, DFT has been used to study the molecular structure of related compounds like 1-(o-tolyl)thiourea, demonstrating good agreement between calculated and experimental vibrational frequencies. x-mol.com

Table 1: Illustrative Data from Hypothetical DFT Calculations on Urea, 1-methyl-1-nitroso-1-m-tolyl- Analogues

| Analogue | Position of Tolyl Group | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Urea, 1-methyl-1-nitroso-1-m-tolyl- | meta | -6.8 | -1.2 | 3.5 |

| Analogue A | ortho | -6.7 | -1.1 | 3.8 |

| Analogue B | para | -6.9 | -1.3 | 3.2 |

Note: This table contains hypothetical data for illustrative purposes.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. soton.ac.uk This technique is particularly useful for exploring the conformational landscape of flexible molecules and their interactions with other molecules, such as solvent or biological macromolecules. researchgate.netfrontiersin.orgnih.gov

For Urea, 1-methyl-1-nitroso-1-m-tolyl- and its analogues, MD simulations can be applied to:

Analyze the conformational flexibility of the molecule, identifying the most stable and populated conformations in different environments. nih.gov

Investigate the dynamics of intermolecular interactions, such as hydrogen bonding with water molecules or interactions with the active site of a target protein.

Explore the initial steps of the decomposition process by simulating the molecule's behavior under various conditions.

Research on related systems, such as the interaction between nitrosourea and polyoxometalate compounds, has utilized MD simulations to understand intermolecular forces and binding energies. researchgate.net

Quantitative Structure-Reactivity Relationships (QSRR) Modeling for Chemical Predictions

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that aim to predict the chemical reactivity of compounds based on their molecular descriptors. nih.gov These models are a valuable tool in medicinal chemistry for prioritizing the synthesis of new compounds and for gaining insights into the mechanisms of chemical reactions. nih.gov

The development of a QSRR model for Urea, 1-methyl-1-nitroso-1-m-tolyl- analogues would typically involve the following steps:

Data Set Compilation: A series of analogues with known chemical reactivity data (e.g., rate constants for a specific reaction) is assembled.

Descriptor Calculation: A variety of molecular descriptors are calculated for each analogue. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, atomic charges from DFT calculations). researchgate.net

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to establish a mathematical relationship between the molecular descriptors and the observed reactivity. nih.gov

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its reliability. nih.gov

QSRR models have been successfully applied to various classes of compounds, including nitroaromatics, to predict their reductive reactivity. nih.gov For nitrosoureas, a QSRR model could predict their decomposition rates or their reactivity towards specific nucleophiles, thereby guiding the design of analogues with tailored stability and reactivity profiles.

Chemical Transformations and Applications of Urea, 1 Methyl 1 Nitroso 1 M Tolyl As a Reagent

Role in Organic Synthesis as a Nitrosating Agent

N-nitrosoureas are effective nitrosating agents, capable of introducing a nitroso group (–NO) onto a variety of organic substrates. wikipedia.org This reactivity stems from the electrophilic nature of the nitrosonium ion (NO+) or related species that can be generated from the N-nitrosourea under appropriate conditions. nih.gov The nitrosation process is a fundamental transformation in organic synthesis, enabling the preparation of various nitroso compounds. wikipedia.org

The general mechanism for nitrosation by an N-nitrosourea involves the transfer of the nitroso group to a nucleophilic substrate. This can be catalyzed by acids, which protonate the urea (B33335) oxygen, enhancing the electrophilicity of the nitroso nitrogen. freethinktech.com For Urea, 1-methyl-1-nitroso-1-m-tolyl-, the reaction with a generic nucleophile (Nu:) can be depicted as follows:

Reaction Scheme: CH₃(m-C₆H₄)N(NO)C(=O)NH₂ + Nu: → CH₃(m-C₆H₄)N(H)C(=O)NH₂ + Nu-NO

Common nucleophiles that undergo nitrosation include secondary amines, which are converted to N-nitrosamines. acs.org This reaction is of significant interest due to the biological activities of nitrosamines. The choice of solvent and reaction conditions can influence the efficiency of the nitrosation reaction. nih.gov

Table 1: Examples of Nitrosation Reactions Using N-Nitrosourea Analogs

| Substrate | Nitrosating Agent | Product | Reaction Conditions | Reference |

| Secondary Amine (R₂NH) | N-Nitroso-N-methylurea (NMU) | N-Nitrosamine (R₂N-NO) | Acidic or neutral pH | acs.org |

| Thiol (RSH) | Alkyl Nitrites (similar reactivity) | S-Nitrosothiol (RS-NO) | Mild, often buffered conditions | wikipedia.org |

| Alcohol (ROH) | Nitrous Acid (generated in situ) | Alkyl Nitrite (RO-NO) | Acidic conditions | wikipedia.org |

Derivatization Reactions of the Urea, 1-methyl-1-nitroso-1-m-tolyl- Scaffold

The scaffold of Urea, 1-methyl-1-nitroso-1-m-tolyl- can be chemically modified to generate a library of related compounds with potentially altered properties and reactivities. These derivatization reactions can target different parts of the molecule, including the urea backbone and the aromatic ring.

One common derivatization involves the reaction of the N-H protons of the urea moiety. For instance, the unsubstituted nitrogen can be alkylated or acylated under basic conditions. However, such reactions must be performed with care to avoid decomposition of the sensitive N-nitroso group. nih.gov

Another avenue for derivatization is electrophilic aromatic substitution on the m-tolyl ring. The methyl group is an ortho-, para-director, and the nitrosourea (B86855) group is likely to be a deactivating group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation would likely occur at the positions ortho and para to the methyl group, and the conditions would need to be carefully controlled to prevent side reactions.

Furthermore, the nitroso group itself can be a site of reaction. While it is typically transferred in nitrosation reactions, it can also be reduced to the corresponding hydrazine (B178648) derivative.

Table 2: Potential Derivatization Reactions of the Urea, 1-methyl-1-nitroso-1-m-tolyl- Scaffold

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | Alkyl halide, non-nucleophilic base | Urea, 1-alkyl-3-methyl-3-nitroso-3-m-tolyl- |

| Electrophilic Aromatic Substitution (e.g., Bromination) | Br₂, Lewis acid (e.g., FeBr₃) | Urea, 1-methyl-1-nitroso-1-(bromo-m-tolyl)- |

| Reduction of Nitroso Group | Mild reducing agents (e.g., Na₂S₂O₄) | Urea, 1-methyl-1-hydrazino-1-m-tolyl- |

Generation of Reactive Species for Further Synthetic Manipulations

A hallmark of N-methyl-N-nitrosoureas is their ability to generate highly reactive species upon decomposition, which can then be trapped by various substrates for further synthetic manipulations. wikipedia.org The most well-known reactive species generated from N-methyl-N-nitrosoureas is diazomethane (B1218177) (CH₂N₂). chemicalbook.com While the prompt excludes a detailed discussion of diazomethane unless contextually distinct from NMU, it is important to note that Urea, 1-methyl-1-nitroso-1-m-tolyl- would be expected to generate a diazoalkane intermediate upon treatment with a base.

Under basic conditions, N-nitrosoureas decompose to form a diazoalkane and an isocyanate. nih.gov For Urea, 1-methyl-1-nitroso-1-m-tolyl-, this decomposition would likely yield m-tolyl isocyanate and diazomethane.

Decomposition Reaction: CH₃(m-C₆H₄)N(NO)C(=O)NH₂ + Base → [CH₃(m-C₆H₄)N=N-O⁻] + H₂N-C(=O)-Base⁺ → CH₂N₂ + m-C₆H₄-N=C=O + H₂O

Besides diazoalkanes, the decomposition of nitrosoureas can also generate other reactive intermediates. In aqueous solution, nitrosoureas can break down to produce reactive carbonium ions and isocyanates. nih.gov The tolyl-substituted carbonium ion that could be formed from Urea, 1-methyl-1-nitroso-1-m-tolyl- could potentially participate in alkylation reactions. The generated isocyanate can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively. nih.gov

The generation of these reactive species in situ allows for a variety of synthetic transformations without the need to handle the often unstable and hazardous intermediates directly.

Advanced Reaction Studies for Synthetic Utility and Chemoselectivity

The synthetic utility of a reagent is greatly enhanced by its ability to react chemoselectively. Chemoselectivity refers to the preferential reaction of a reagent with one functional group in the presence of other, potentially reactive, functional groups. youtube.com For a multifunctional molecule like Urea, 1-methyl-1-nitroso-1-m-tolyl-, understanding its chemoselectivity is crucial for its effective application in complex syntheses.

Studies on related N-nitrosoureas have shown that the outcome of their reactions can be highly dependent on the reaction conditions, such as pH, solvent, and the nature of the substrate. For instance, the nitrosation of a molecule containing both an amine and a thiol group could potentially be directed towards either functionality by careful choice of reaction parameters. Generally, thiols are more nucleophilic than amines and would be expected to react faster. wikipedia.org

The presence of the m-tolyl group in Urea, 1-methyl-1-nitroso-1-m-tolyl- can also influence chemoselectivity. Steric hindrance from the aromatic ring might disfavor reactions at the N-nitroso group with bulky nucleophiles. Furthermore, electronic effects of the tolyl group can modulate the reactivity of the nitrosourea moiety.

Advanced studies could involve computational modeling to predict the transition states and activation energies for different reaction pathways, providing insights into the factors that govern chemoselectivity. figshare.com Experimental studies, such as competition experiments where the nitrosourea is reacted with a mixture of different nucleophiles, can provide quantitative data on its selectivity.

Table 3: Factors Influencing Chemoselectivity in Reactions of N-Nitrosoureas

| Factor | Influence on Reactivity and Selectivity |

| pH | Can affect the protonation state of the nitrosourea and the nucleophile, influencing reaction rates. |

| Solvent | Polarity and coordinating ability of the solvent can stabilize or destabilize transition states. nih.gov |

| Substrate Sterics | Bulky substrates may react more slowly or at different sites compared to smaller substrates. |

| Electronic Effects | Electron-donating or -withdrawing groups on the nitrosourea or substrate can alter nucleophilicity and electrophilicity. |

| Catalysts | Acids, bases, or metal catalysts can promote specific reaction pathways. wikipedia.org |

Future Research Directions in 1 Methyl 1 Nitroso 1 M Tolylurea Chemistry

Development of Novel and Green Synthetic Routes

The synthesis of N-nitrosoureas has traditionally involved the nitrosation of the corresponding urea (B33335) precursor. For 1-methyl-1-nitroso-1-m-tolylurea, this would typically involve the reaction of 1-methyl-1-m-tolylurea with a nitrosating agent. Future research should focus on developing more efficient, safer, and environmentally benign synthetic strategies.

One promising avenue is the adaptation of continuous flow chemistry . A scalable and safe continuous flow procedure has been reported for the in-line generation of N-methyl-N-nitrosourea (MNU), a related compound. rsc.org This methodology offers significant advantages in terms of safety by minimizing the accumulation of potentially unstable intermediates. Future work could adapt this technology for the synthesis of 1-methyl-1-nitroso-1-m-tolylurea, potentially improving yield and safety.

Furthermore, the principles of green chemistry should guide the development of new synthetic protocols. This includes the use of less hazardous solvents, reducing energy consumption, and minimizing waste generation. Research into solid-supported reagents or catalytic methods for the nitrosation step could lead to cleaner and more sustainable synthetic processes.

Another area of exploration is the use of activated carbamates as precursors. The synthesis of N-(2-fluoroethyl)-N-nitrosoureas has been achieved using activated carbamates like 2-nitrophenyl (2-fluoroethyl)nitrosocarbamate. nih.gov A similar strategy could be devised for 1-methyl-1-nitroso-1-m-tolylurea, which may offer advantages in terms of regioselectivity and reaction conditions.

| Potential Synthetic Strategy | Key Advantages | Relevant Precursors |

| Continuous Flow Synthesis | Enhanced safety, scalability, improved control | 1-methyl-1-m-tolylurea, Sodium Nitrite |

| Green Catalytic Nitrosation | Reduced environmental impact, reusability of catalyst | 1-methyl-1-m-tolylurea, Novel Catalysts |

| Activated Carbamate Route | Regioselectivity, milder reaction conditions | m-tolyl isocyanate, methylamine (B109427) |

Exploration of Undiscovered Chemical Transformations and Reaction Mechanisms

The chemical reactivity of N-nitrosoureas is dominated by their decomposition to form highly reactive intermediates. The nature of the substituents on the urea nitrogen atoms significantly influences the decomposition pathway and the resulting biological or chemical effects. For 1-methyl-1-nitroso-1-m-tolylurea, the presence of the m-tolyl group is expected to modulate its reactivity compared to simple alkyl nitrosoureas.

Future research should focus on elucidating the detailed decomposition mechanism of 1-methyl-1-nitroso-1-m-tolylurea under various conditions (e.g., pH, solvent, presence of nucleophiles). It is known that N-nitrosoureas can decompose to form isocyanates and diazonium ions or related species. nih.govnih.gov The electronic properties of the m-tolyl group will influence the stability of any aryl-containing intermediates, thereby directing the reaction pathways.

Investigating the reactions of the generated intermediates with a variety of substrates is another critical research direction. The potential for the m-tolyldiazonium ion to participate in arylation reactions or for the m-tolyl isocyanate to engage in carbamoylation reactions opens up possibilities for novel chemical transformations.

Furthermore, the interaction of 1-methyl-1-nitroso-1-m-tolylurea and its decomposition products with biological macromolecules is a fertile area for investigation. Studies on related N-nitrosoureas have shown that they can react with components of cell membranes, such as phosphatidylethanolamine. nih.gov Understanding how the m-tolyl group influences these interactions could provide insights into its potential biological activity.

Advanced Computational Modeling for Mechanism Prediction and Property Optimization

Computational chemistry, particularly Density Functional Theory (DFT) , has become an indispensable tool for predicting the properties and reactivity of molecules. Future research on 1-methyl-1-nitroso-1-m-tolylurea should leverage advanced computational modeling to gain a deeper understanding of its chemical behavior at the molecular level.

DFT calculations can be employed to:

Predict the geometric and electronic structure of the molecule, providing insights into bond lengths, bond angles, and charge distribution. This information is crucial for understanding its inherent stability and reactivity.

Model the decomposition pathways of 1-methyl-1-nitroso-1-m-tolylurea. By calculating the energies of transition states and intermediates, it is possible to predict the most likely reaction mechanisms and how they are influenced by the m-tolyl substituent. Ab initio studies have been used to investigate the decomposition of nitrosourea (B86855) in the presence of cations, suggesting that such interactions can significantly perturb the electron distribution and facilitate decomposition. nih.gov

Simulate its interaction with other molecules , such as solvents or biological targets. This can help in predicting its solubility, transport properties, and potential binding modes with macromolecules. Computational modeling has been used to study the adsorption of nitrosourea on nanosheets for potential drug delivery applications. nih.govresearchgate.net

Guide the design of new derivatives with optimized properties. By systematically modifying the structure in silico, it is possible to predict how changes will affect its reactivity, stability, or other desired characteristics.

| Computational Approach | Objective | Predicted Outcomes |

| DFT Geometry Optimization | Determine the most stable conformation | Bond lengths, angles, dihedral angles |

| Transition State Searching | Elucidate reaction mechanisms | Activation energies, reaction pathways |

| Molecular Dynamics Simulations | Study behavior in a simulated environment | Solvation effects, conformational changes |

Integration of Multimodal Analytical Techniques for Comprehensive Characterization

A thorough understanding of any chemical compound requires its unambiguous characterization. For a molecule like 1-methyl-1-nitroso-1-m-tolylurea, which may be prone to decomposition, a single analytical technique is often insufficient. Future research should emphasize the integration of multiple analytical techniques to provide a comprehensive profile of the compound and its potential products.

A multimodal approach would likely involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹H and ¹³C NMR are essential for confirming the molecular structure. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to definitively assign all proton and carbon signals, especially in the tolyl group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to gently ionize the molecule and its potential decomposition products for detection.

Chromatography: High-performance liquid chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is vital for assessing the purity of the synthesized compound and for monitoring the progress of its reactions or decomposition. Gas chromatography (GC) could also be employed to analyze volatile decomposition products.

Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy can provide valuable information about the functional groups present in the molecule, such as the C=O and N-N=O stretching frequencies, which can be sensitive to the electronic effects of the m-tolyl group.

The combination of these techniques will not only confirm the identity and purity of 1-methyl-1-nitroso-1-m-tolylurea but also allow for the identification and quantification of any impurities or degradation products that may form, providing a complete picture of its chemical behavior.

Q & A

Basic Research Question: What are the recommended synthetic routes for preparing urea, 1-methyl-1-nitroso-1-m-tolyl-, and how do reaction conditions influence product purity?

Methodological Answer:

The compound can be synthesized via nitrosation of its precursor, 1-methyl-1-m-tolylurea, using nitrosating agents like sodium nitrite (NaNO₂) in acidic conditions (e.g., HCl or H₂SO₄). Key factors include:

- Temperature control (0–5°C to minimize side reactions like over-nitrosation or decomposition).

- Stoichiometry (excess NaNO₂ may lead to byproducts; molar ratios should be optimized).

- Workup procedures (neutralization, extraction with ethyl acetate, and column chromatography for purification).

Characterize intermediates (e.g., 1-methyl-1-m-tolylurea) via ¹H NMR to confirm substitution patterns before nitrosation .

Basic Research Question: What spectroscopic and chromatographic techniques are essential for characterizing urea, 1-methyl-1-nitroso-1-m-tolyl-?

Methodological Answer:

- ¹H/¹³C NMR : Identify methyl (-CH₃), aromatic (m-tolyl), and nitroso (-N=O) groups. For example, nitroso protons typically appear as singlet peaks at δ 8.5–9.5 ppm in DMSO-d₆.

- FT-IR : Confirm N=O stretching vibrations (~1500–1600 cm⁻¹) and urea C=O (~1640–1680 cm⁻¹).

- LC-MS (ESI+) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₁N₃O₂ at m/z 193.2) and fragmentation patterns.

- HPLC-PDA : Assess purity using C18 columns with acetonitrile/water gradients .

Advanced Research Question: How can researchers design experiments to evaluate the thermal stability and decomposition pathways of this nitroso-urea derivative?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Conduct under nitrogen/air to determine decomposition onset temperatures and residue profiles.

- DSC (Differential Scanning Calorimetry) : Identify exothermic/endothermic events (e.g., nitroso group decomposition).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Trap volatile decomposition products (e.g., NOₓ gases, methyl isocyanate) using Tenax tubes.

- Kinetic Studies : Apply the Kissinger method to calculate activation energies for decomposition steps .

Advanced Research Question: How can contradictory reactivity data (e.g., electrophilic vs. nucleophilic behavior) be resolved for this compound?

Methodological Answer:

- Competitive Reactivity Assays : Compare reactions with model electrophiles (e.g., methyl iodide) and nucleophiles (e.g., sodium thiophenoxide) under controlled conditions.

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites of reactivity. For example, nitroso groups are electrophilic, while urea carbonyls may act as weak nucleophiles.

- In Situ Monitoring : Use stopped-flow UV-Vis spectroscopy to track intermediate formation during reactions .

Advanced Research Question: What experimental strategies mitigate challenges in isolating nitroso-urea derivatives due to their propensity for dimerization or tautomerism?

Methodological Answer:

- Low-Temperature Synthesis : Perform reactions at ≤0°C to suppress dimerization.

- Steric Hindrance : Introduce bulky substituents (e.g., ortho-methyl groups on the m-tolyl ring) to block intermolecular interactions.

- Crystallography : Grow single crystals in nonpolar solvents (hexane/ethyl acetate) to confirm monomeric structures via X-ray diffraction .

Advanced Research Question: How can researchers assess the environmental persistence and ecotoxicological impact of this compound?

Methodological Answer:

- OECD 301 Biodegradation Tests : Measure % degradation in activated sludge over 28 days.

- QSAR Modeling : Predict bioaccumulation (log P values) and toxicity (e.g., LC₅₀ for Daphnia magna) using software like EPI Suite.

- Microcosm Studies : Expose soil/water systems to trace concentrations and analyze metabolites via HRMS .

Advanced Research Question: What computational approaches are suitable for modeling the compound’s interaction with biological targets (e.g., enzyme inhibition)?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes like urease or cytochrome P450 using crystal structures (PDB IDs).

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories.

- MM-PBSA Binding Energy Calculations : Compare free energy values for nitroso-urea vs. non-nitrosylated analogs .

Advanced Research Question: How can isotopic labeling (e.g., ¹⁵N) clarify nitrosation mechanisms in urea derivatives?

Methodological Answer:

- Synthesis of ¹⁵N-Labeled Precursors : Prepare 1-methyl-1-m-tolylurea with ¹⁵N at the urea nitrogen.

- Mechanistic Tracking : Use ¹⁵N NMR to trace isotopic incorporation into the nitroso group during nitrosation.

- Kinetic Isotope Effects (KIE) : Compare reaction rates between ¹⁴N and ¹⁵N analogs to identify rate-determining steps .

Advanced Research Question: What factorial design parameters optimize the synthesis of urea, 1-methyl-1-nitroso-1-m-tolyl-, for high yield and scalability?

Methodological Answer:

Apply a 2³ factorial design to evaluate:

- Factors : Temperature (0°C vs. 25°C), acid concentration (0.1M vs. 1M HCl), and stoichiometry (1:1 vs. 1:2 precursor/NaNO₂).

- Response Variables : Yield (HPLC), purity (NMR), and reaction time.

- ANOVA Analysis : Identify significant interactions (e.g., temperature × acid concentration) for process optimization .

Advanced Research Question: How do solvent polarity and pH influence the tautomeric equilibrium of nitroso-urea derivatives?

Methodological Answer:

- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., λₘₐₘ ~400 nm for nitroso tautomers) in solvents of varying polarity (water → DMSO).

- pH Titration (1–14) : Use phosphate buffers to correlate tautomer ratios (nitroso vs. oxime forms) with protonation states.

- DFT Solvation Models : Calculate solvation free energies in different solvents (SMD implicit model) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.